molecular formula C19H19N5S B2832878 1-(4,6-Dimethylpyrimidin-2-yl)-3-[2-(phenylsulfanyl)phenyl]guanidine CAS No. 650593-02-5

1-(4,6-Dimethylpyrimidin-2-yl)-3-[2-(phenylsulfanyl)phenyl]guanidine

Cat. No.: B2832878
CAS No.: 650593-02-5
M. Wt: 349.46
InChI Key: LIZZIZMITZEMPU-UHFFFAOYSA-N
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Description

1-(4,6-Dimethylpyrimidin-2-yl)-3-[2-(phenylsulfanyl)phenyl]guanidine is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a guanidine moiety linked to a phenylsulfanyl-substituted phenyl group. Its complex structure allows it to participate in diverse chemical reactions and exhibit significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)-3-[2-(phenylsulfanyl)phenyl]guanidine typically involves multi-step organic reactions. One common method starts with the preparation of 4,6-dimethylpyrimidine-2-amine, which is then reacted with 2-(phenylsulfanyl)benzoyl chloride under basic conditions to form the intermediate. This intermediate is subsequently treated with guanidine hydrochloride in the presence of a base such as sodium hydroxide to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(4,6-Dimethylpyrimidin-2-yl)-3-[2-(phenylsulfanyl)phenyl]guanidine can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the guanidine moiety using reducing agents such as lithium aluminum hydride.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the methyl groups, with reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of reduced guanidine derivatives.

    Substitution: Formation of alkylated pyrimidine derivatives.

Scientific Research Applications

1-(4,6-Dimethylpyrimidin-2-yl)-3-[2-(phenylsulfanyl)phenyl]guanidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)-3-[2-(phenylsulfanyl)phenyl]guanidine involves its interaction with specific molecular targets. The guanidine moiety can form hydrogen bonds with biological molecules, while the phenylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s ability to undergo oxidation and reduction also allows it to participate in redox reactions within biological systems.

Comparison with Similar Compounds

    1-(4,6-Dimethylpyrimidin-2-yl)-3-phenylguanidine: Lacks the phenylsulfanyl group, resulting in different chemical and biological properties.

    1-(4,6-Dimethylpyrimidin-2-yl)-3-[2-(methylsulfanyl)phenyl]guanidine: Contains a methylsulfanyl group instead of a phenylsulfanyl group, affecting its reactivity and interactions.

Uniqueness: 1-(4,6-Dimethylpyrimidin-2-yl)-3-[2-(phenylsulfanyl)phenyl]guanidine is unique due to the presence of both the dimethylpyrimidine and phenylsulfanyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-1-(2-phenylsulfanylphenyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5S/c1-13-12-14(2)22-19(21-13)24-18(20)23-16-10-6-7-11-17(16)25-15-8-4-3-5-9-15/h3-12H,1-2H3,(H3,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZZIZMITZEMPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC=C2SC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=CC=C2SC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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